8-Methylnonan-2-ol
Description
Significance of Branched Alcohols in Contemporary Chemical and Biological Research
Branched alcohols, a class of organic compounds characterized by a hydroxyl group (-OH) attached to a non-linear carbon chain, are of considerable interest in modern scientific research. Unlike their linear counterparts, the branching in their carbon skeleton imparts unique physical and chemical properties. These properties make them valuable in a range of applications, from biofuels to complex chemical synthesis. In the pursuit of sustainable energy, branched-chain higher alcohols (BCHAs) are recognized for significant advantages over ethanol, including higher energy density, lower hygroscopicity, and lower vapor pressure, making them more compatible with existing fuel infrastructure.
From a synthetic chemistry perspective, branched alcohols serve as crucial intermediates and building blocks. The development of catalytic methods, such as hydrogen borrowing catalysis, allows for the formation of new carbon-carbon bonds, enabling the construction of complex, branched carbonyl compounds from secondary alcohols. Furthermore, their chirality and specific stereochemistry are fundamental in the synthesis of pharmaceuticals and other biologically active molecules. In the realm of biology and chemical ecology, many branched alcohols and their derivatives function as semiochemicals, particularly as pheromones that mediate insect behavior.
Overview of 8-Methylnonan-2-ol's Position in Scientific Inquiry
Within the broad class of branched alcohols, this compound holds a specific position of interest, primarily due to its connection to the field of chemical ecology. It is recognized as a key precursor in the synthesis of insect pheromones. Specifically, the propionate (B1217596) ester of the related compound, 8-methyl-2-decanol, has been identified as an attractant for certain species of the genus Diabrotica, a group of agricultural pests commonly known as cucumber beetles. The study of this compound and its synthesis is therefore directly relevant to the development of pest management strategies that utilize semiochemicals for monitoring and controlling insect populations. Its structure, featuring a methyl branch near the end of a nine-carbon chain with a hydroxyl group at the second position, makes it a valuable model for developing and refining synthetic routes to other complex, branched-chain pheromones.
Structure
3D Structure
Properties
IUPAC Name |
8-methylnonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)7-5-4-6-8-10(3)11/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZKLBCGIYWGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591850 | |
| Record name | 8-Methylnonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-92-1 | |
| Record name | 8-Methylnonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
8-Methylnonan-2-ol is a secondary alcohol. While extensive experimental data is not widely available in public literature, its fundamental properties can be established.
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 8-methyl-2-nonanol |
| CAS Number | 14779-92-1 |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
Synthetic Methodologies and Stereochemical Control
Conventional Chemical Synthesis Approaches to 8-Methylnonan-2-ol
Conventional synthetic routes typically involve constructing the ten-carbon backbone with the methyl branch at the eighth position, followed by establishing the hydroxyl group at the second position.
Nucleophilic substitution reactions are foundational for carbon chain elongation. The Grignard reaction, a cornerstone of organometallic chemistry, is particularly effective for forming carbon-carbon bonds and subsequently generating alcohols. A Grignard reagent (R-MgX) reacts with a carbonyl compound (aldehyde or ketone) to produce an alkoxide, which upon acidic workup yields an alcohol. To synthesize this compound, a Grignard reagent derived from a suitable halide could be reacted with an aldehyde. For instance, the reaction between hexylmagnesium bromide and 4-methylpentanal (B1672222) would lead to the formation of this compound. organicchemistrytutor.comslideshare.netmasterorganicchemistry.comvaia.com
Alternatively, nucleophilic substitution of alkyl halides with hydroxide (B78521) ions or water can yield alcohols. However, for secondary alkyl halides, this method is often complicated by competing elimination reactions (E2), particularly with strong nucleophiles. SN1 mechanisms, which involve carbocation intermediates, can occur with secondary alkyl halides, but these typically lead to racemization if the carbon bearing the halide is chiral. jove.comlibretexts.orgchemistrysteps.com
A highly efficient and common strategy for preparing secondary alcohols is the reduction of the corresponding ketone. For this compound, the precursor would be 8-methylnonan-2-one (B14484767). Various reducing agents can achieve this conversion chemoselectively, meaning they reduce the ketone carbonyl group without affecting other potentially reducible functional groups within the molecule.
Sodium borohydride (B1222165) (NaBH₄) is a widely used, mild, and selective reducing agent for converting ketones to secondary alcohols. masterorganicchemistry.comorganic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be employed. organic-chemistry.org The Meerwein-Ponndorf-Verley (MPV) reduction, typically catalyzed by aluminum alkoxides, offers a mild and selective method, particularly effective for aliphatic ketones. organic-chemistry.orgsemanticscholar.orgnih.gov Other systems, such as decaborane (B607025) in combination with pyrrolidine (B122466) and cerium(III) chloride, have also demonstrated effective chemoselective reduction of ketones. organic-chemistry.orgorganic-chemistry.org Without the use of chiral catalysts or reagents, the reduction of 8-methylnonan-2-one would yield a racemic mixture of (R)- and (S)-8-methylnonan-2-ol. masterorganicchemistry.com
Organometallic catalysis is instrumental in modern synthesis for creating carbon-carbon bonds with high efficiency and selectivity. Transition metals such as palladium, nickel, rhodium, and iridium are frequently utilized.
Cross-Coupling Reactions: While often applied to aryl-aryl or aryl-alkyl couplings, variations of these reactions can be adapted for alcohol synthesis. For instance, nickel-catalyzed arylation or alkenylation of aldehydes can produce chiral secondary alcohols with high enantioselectivity. chinesechemsoc.org More advanced methods focus on the direct C-C bond formation from alcohols themselves, often via activation of C-H or C-O bonds, which improves atom economy. nih.govacs.org
Hydrogen-Borrowing Catalysis: This catalytic strategy employs alcohols as both nucleophilic and electrophilic partners, typically mediated by transition metals like iridium or ruthenium. The process involves the dehydrogenation of an alcohol to a carbonyl compound, which then undergoes alkylation with another alcohol (or an enolate derived from it), followed by hydrogenation. This approach is valuable for synthesizing branched alcohols. acs.orgnih.govresearchgate.net For example, a secondary alcohol could be alkylated with a primary alcohol to generate a branched secondary alcohol.
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound necessitates strategies that introduce or control chirality during the synthetic process.
Asymmetric catalysis utilizes chiral catalysts—either transition metal complexes with chiral ligands or chiral organocatalysts—in substoichiometric quantities to direct the stereochemical outcome of a reaction, thereby favoring the formation of one enantiomer over the other.
Asymmetric Reduction of Ketones: This is a premier method for synthesizing chiral secondary alcohols. Prochiral ketones, such as 8-methylnonan-2-one, can be reduced enantioselectively using chiral catalysts. Renowned methods include Noyori's asymmetric hydrogenation employing ruthenium complexes with chiral BINAP ligands, or the CBS (Corey-Bakshi-Shibata) reduction utilizing chiral oxazaborolidines with borane (B79455) reagents, both capable of yielding chiral secondary alcohols with high enantiomeric excess (ee). researchgate.netru.nl Furthermore, biocatalytic reductions using enzymes like ketoreductases or whole-cell systems represent powerful and environmentally friendly approaches for producing enantiopure alcohols. researchgate.netrsc.org
Asymmetric Addition to Aldehydes: Chiral catalysts can also mediate the enantioselective addition of organometallic species, such as organoborons or organozincs, to aldehydes. For example, nickel-catalyzed enantioselective arylation or alkenylation of simple aldehydes has been demonstrated to produce a diverse array of chiral secondary alcohols with excellent enantioselectivities, sometimes exceeding 97% ee. chinesechemsoc.org This methodology could be applied by reacting acetaldehyde (B116499) with a chiral catalyst and a Grignard reagent derived from an 8-methylnonyl halide.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate. They influence the stereochemical course of a reaction by creating diastereomeric intermediates or transition states, thereby directing the formation of a specific stereoisomer. After the stereoselective transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Alkylation Reactions: Various chiral auxiliaries, including those derived from chiral amino alcohols (e.g., ephedrine (B3423809) derivatives) or chiral oxazolidinones (e.g., Evans' auxiliaries), are effective in controlling the stereochemistry of alkylation reactions. york.ac.ukresearchgate.netthieme-connect.com For example, an enolate formed from a substrate functionalized with a chiral auxiliary can undergo a diastereoselective alkylation.
Other Transformations: Chiral auxiliaries find application in a broad spectrum of reactions, including Diels-Alder cycloadditions, aldol (B89426) reactions, and other carbon-carbon bond-forming processes, all aimed at generating chiral centers. researchgate.netthieme-connect.comnih.govscielo.br While specific examples for the synthesis of this compound using chiral auxiliaries are not detailed in the provided search results, the general principle involves covalently linking an auxiliary to a precursor molecule, executing a stereoselective reaction to construct the desired molecular framework or modify a functional group, and subsequently removing the auxiliary.
Data Tables
The following tables present representative examples of the synthetic methodologies discussed, detailing reaction conditions, yields, and stereoselectivities where available.
Table 1: Representative Carbon-Carbon Bond Forming Reactions for Alcohol Synthesis
| Reaction Type | Substrates/Reagents | Product Type | Key Catalyst/Conditions | Yield (%) | Enantioselectivity (ee) | Ref. |
| Grignard Addition | Acetaldehyde + Hexylmagnesium bromide | Secondary Alcohol | Diethyl ether, H₃O⁺ workup | ~84% | Racemic | organicchemistrytutor.com |
| Grignard Addition | Benzaldehyde + Phenylmagnesium bromide | Secondary Alcohol | Diethyl ether, H₃O⁺ workup | ~84% | Racemic | vaia.com |
| Ni-Catalyzed Arylation/Alkenylation | Aldehyde + Organoboronic ester | Chiral Secondary Alcohol | Ni catalyst, bulky NHC ligand | High | Up to 97% | chinesechemsoc.org |
| Ir-Catalyzed Alkylation (Hydrogen Borrowing) | Secondary Alcohol + Primary Alcohol | Branched Ketone/Alcohol | Ir(I) catalyst, chiral phosphine (B1218219) ligand | Varies | Enantioenriched | nih.gov |
Note: The yields and enantioselectivities presented are illustrative of the methodologies and may vary for specific substrates. Direct synthesis of this compound using these exact conditions may not be widely documented.
Table 2: Representative Chemoselective Reduction of Ketones to Secondary Alcohols
| Ketone Precursor | Reducing Agent/System | Product Type | Yield (%) | Enantioselectivity (ee) | Ref. |
| Acetophenone | NaBH₄ | Secondary Alcohol | High | Racemic | masterorganicchemistry.com |
| Propiophenone | Decaborane/Pyrrolidine/CeCl₃ system | Secondary Alcohol | High | Racemic | organic-chemistry.org |
| Aliphatic Ketone | Boron tri-isopropoxide (BIP) | Secondary Alcohol | High | Racemic | semanticscholar.org |
| Prochiral Ketone | Chiral Ru catalyst (e.g., Ru-BINAP) + H₂ | Chiral Secondary Alcohol | High | >90% | ru.nl |
| Prochiral Ketone | Chiral Oxazaborolidine (CBS) + Borane | Chiral Secondary Alcohol | High | High | ru.nl |
| Prochiral Ketone | Enzyme (e.g., Ketoreductase) + NADPH (photocatalytic) | Chiral Secondary Alcohol | Excellent | ~95-99.9% | rsc.org |
Note: The reduction of 8-methylnonan-2-one would follow similar principles. Enantioselectivity is achieved when chiral catalysts or enzymes are employed.
Table 3: Representative Chiral Auxiliary Mediated Stereoselective Transformations
| Chiral Auxiliary | Substrate Transformation | Reaction Type | Product Type | Diastereoselectivity (dr) / Enantioselectivity (ee) | Ref. |
| Evans Oxazolidinone | Ester enolate | Diastereoselective Alkylation | Chiral Ester/Alcohol | High dr | researchgate.net |
| N-sulfinyl imine | Aldehyde | Diastereoselective Addition | Chiral Amino Alcohol | High dr | thieme-connect.com |
| (R)-Carvone derived alcohol | Racemic Ibuprofen | Diastereoselective Esterification | Diastereomeric Esters | Up to 5.7:1 dr | scielo.br |
Compound List
this compound
8-Methylnonan-2-one
Hexylmagnesium bromide
4-Methylpentanal
Acetaldehyde
Benzaldehyde
Phenylmagnesium bromide
Organoboronic ester
Primary Alcohols
Secondary Alcohols
Tertiary Alcohols
Ketones
Aldehydes
Esters
Alkyl Halides
Grignard Reagents
Organometallic Reagents
Chiral Catalysts
Chiral Auxiliaries
Ligands
Organocatalysts
Enzymes
Ketoreductases
Noyori's asymmetric hydrogenation catalysts
CBS reduction catalysts
Evans' auxiliaries
Ephedrine derivatives
N-sulfinyl imines
(R)-Carvone
Pentane-1,5-diol
Octane-1,8-diol
8-methyldec-2-yl propanoate
10-methyltridecan-2-one (B14301351)
10-Methyltridecan-2-ol
(S)-(+)-3,7-Dimethyl-1,6-octadiene
(6R)-methyl-9-hydroxynonan-2-one
(4R,8RS)-dimethyldecanal
(4R)-methylnonan-1-ol
Isodecanol (B128192) (8-Methylnonan-1-ol)
5-Methylnonan-2-ol
5-Methylnonan-2-one
1-Phenylcyclohexanol
Cyclohexanone
Diphenylmethanol
2-Pentanol
1-Butanol
Biocatalytic Approaches to Enantiospecific Production
Biocatalysis offers a highly efficient and environmentally conscious pathway for the enantioselective synthesis of chiral alcohols like this compound. This approach typically utilizes enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the stereoselective reduction of prochiral ketones, like 8-methylnonan-2-one, to specific alcohol enantiomers researchgate.net. These enzymes are renowned for their high chemo-, regio-, and enantioselectivity, often operating under mild reaction conditions.
Alcohol dehydrogenases facilitate the reversible reduction of ketones to alcohols, typically requiring cofactors like NADH or NADPH. The ability to engineer these enzymes or to select from a wide array of naturally occurring ADHs allows for fine-tuning of substrate specificity and stereoselectivity. While specific literature detailing the biocatalytic reduction of 8-methylnonan-2-one to enantiomerically pure this compound is limited, the principle is well-established for similar branched ketones, demonstrating the potential of this method for producing chiral building blocks for various industries researchgate.netresearchgate.net. Ketoreductases also serve as valuable biocatalysts for achieving high enantioselectivity in ketone reductions.
Furthermore, kinetic resolution using enzymes like lipases can be employed to obtain enantiomerically enriched alcohols. This strategy involves the selective enzymatic acylation or hydrolysis of one enantiomer from a racemic mixture of the alcohol, thereby isolating or enriching the desired enantiomer researchgate.net.
Data Table 1: Biocatalytic Enantiospecific Synthesis of Branched Secondary Alcohols
| Enzyme Class/Type | Typical Substrate | Typical Product | Key Biocatalytic Features | Application/Example (General) |
| Alcohol Dehydrogenases (ADHs) | Ketones (e.g., 8-methylnonan-2-one) | Chiral Secondary Alcohols (e.g., (R)- or (S)-8-methylnonan-2-ol) | High chemo-, regio-, and enantioselectivity; operate under mild conditions; cofactor-dependent (e.g., NADH/NADPH) | Production of chiral building blocks for pharmaceuticals, agrochemicals, and fine chemicals. |
| Ketoreductases (KREDs) | Ketones | Chiral Secondary Alcohols | High enantioselectivity; broad substrate scope; can be engineered for specific substrates | Synthesis of enantiopure alcohols for various applications. |
| Lipases (for kinetic resolution) | Racemic secondary alcohols | Enriched enantiomers of alcohols and esters | Selective acylation or hydrolysis of one enantiomer | Resolution of racemic mixtures to obtain optically pure alcohols. |
Derivatization Strategies for this compound and its Analogs
Derivatization plays a critical role in the analytical characterization of compounds like this compound, particularly when assessing stereochemical purity. These strategies are employed to enhance detectability, improve chromatographic separation, or facilitate the determination of enantiomeric excess (ee).
A principal method for analyzing the enantiomeric composition of this compound involves the formation of diastereomers. This is achieved by reacting the alcohol with chiral derivatization reagents (CDRs). The resulting diastereomeric derivatives possess distinct physical and chemical properties, enabling their separation via chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The use of highly fluorescent CDRs, such as anthracene-based reagents (e.g., A1657, A1658), is particularly effective for sensitive HPLC analysis, allowing for the discrimination of chiral centers even when located several carbon atoms away from the derivatization site tcichemicals.comtcichemicals.com. Other widely used derivatization reagents include Mosher's acid derivatives (e.g., MTPA-Cl) for nuclear magnetic resonance (NMR) analysis, and reagents like acyl chlorides or organic anhydrides to introduce chromophores or enhance volatility for GC analysis nih.gov. The choice of derivatization reagent is guided by the analyte's structure, the analytical technique employed, and the required sensitivity and resolution nih.gov.
Data Table 2: Derivatization Strategies for Chiral Analysis of Branched Secondary Alcohols
| Derivatization Strategy | Reagent Type | Purpose | Analyte Class | Analytical Technique | Key Advantage |
| Chiral Derivatization | Anthracene-based reagents (e.g., A1657, A1658) | Formation of diastereomeric esters for chiral separation | Branched secondary alcohols | HPLC | High sensitivity (fluorescence), discrimination of chirality even at distant chiral centers. |
| Chiral Derivatization | Mosher's acid derivatives (MTPA-Cl) | Formation of diastereomeric esters for NMR or chromatographic analysis | Alcohols | NMR, HPLC | Well-established for determining absolute configuration via NMR. |
| Chiral Derivatization | Phenylcarbamates (e.g., NAP-Cl) | Formation of diastereomeric carbamates for chiral separation | Alcohols | HPLC, GC | Versatile, can introduce chromophores. |
| Acylation/Esterification | Acyl chlorides, Organic anhydrides | Introduction of chromophores/fluorophores, modification for GC/HPLC separation | Alcohols | HPLC, GC | Enhances detectability and volatility. |
Compound Names Mentioned:
this compound
8-Methylnonan-2-one
Alcohol Dehydrogenases (ADHs)
Ketoreductases (KREDs)
Lipases
NADH
NADPH
(R)-8-methylnonan-2-ol
(S)-8-methylnonan-2-ol
Chiral derivatization reagents (CDRs)
A1657
A1658
N0713
N0714
HPLC
GC
Mosher's acid derivatives (MTPA-Cl)
Acyl chlorides
Organic anhydrides
Phenylcarbamates (NAP-Cl)
Diastereomers
Enantiomers
Racemic mixture
Enantiomeric excess (ee)
Phoracantholide J
Advanced Spectroscopic and Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC/MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for both the identification (qualitative) and measurement (quantitative) of 8-Methylnonan-2-ol. In GC, the compound's retention time—the time it takes to travel through the chromatographic column—serves as an initial identifier, dependent on factors like the column's stationary phase, temperature program, and carrier gas flow rate.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. For alcohols, fragmentation patterns are predictable and highly informative. The molecular ion (the intact molecule with one electron removed, M⁺) of an alcohol is often weak or absent in the spectrum. libretexts.orgyoutube.com
Key fragmentation pathways for this compound include:
Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is broken. libretexts.orgyoutube.com For this compound, cleavage can occur on either side of the C-2 carbon. The most favorable cleavage results in the loss of the largest alkyl radical, leading to the formation of a stable, resonance-stabilized oxonium ion. The cleavage of the C2-C3 bond results in the loss of a heptyl radical and the formation of the base peak (the most abundant ion) at a mass-to-charge ratio (m/z) of 45.
Dehydration: A common fragmentation route for alcohols is the loss of a water molecule, which would produce a peak at M-18, or m/z 140. libretexts.org
Hydrocarbon Fragmentation: The long alkyl chain can also fragment, producing a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
For quantitative analysis, specific ions that are both unique and abundant, such as the base peak at m/z 45, can be monitored using Selected Ion Monitoring (SIM) mode. This approach provides enhanced sensitivity and selectivity compared to scanning the full mass range, allowing for precise quantification when calibrated with standards of known concentration. docbrown.info
| m/z (Mass/Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
|---|---|---|---|
| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) | Very Low / Absent |
| 140 | [C₁₀H₂₀]⁺ | Dehydration (Loss of H₂O) | Low |
| 45 | [CH₃CHOH]⁺ | Alpha-Cleavage (Loss of C₇H₁₅ radical) | High (Predicted Base Peak) |
| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Alkyl Chain Fragmentation | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. chemistrysteps.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of this compound can be assembled.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Chemical Shift (δ): The position of a signal indicates the proton's electronic environment. Protons near the electronegative oxygen atom (e.g., the proton on C2) are "deshielded" and appear at a higher chemical shift (downfield). docbrown.infodocbrown.info
Integration: The area under each signal is proportional to the number of protons it represents.
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons, following the n+1 rule. docbrown.info
¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. chemistrysteps.comoregonstate.edu The chemical shift of each peak is indicative of the carbon's hybridization and bonding environment, with carbons bonded to electronegative atoms like oxygen appearing further downfield. docbrown.info
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
|---|---|---|---|
| -OH | ~1.0-5.0 | 1H | Singlet (broad) |
| H-2 (-CHOH-) | ~3.7-3.8 | 1H | Multiplet |
| H-1 (-CH₃) | ~1.2 | 3H | Doublet |
| H-3, H-4, H-5, H-6, H-7 (-CH₂-) | ~1.2-1.6 | 10H | Multiplet |
| H-8 (-CH-) | ~1.5 | 1H | Multiplet |
| H-9 and C8-CH₃ | ~0.8-0.9 | 6H | Doublet |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (-CHOH-) | ~68.2 |
| C-4 | ~40.1 |
| C-3 | ~36.0 |
| C-8 | ~34.5 |
| C-6 | ~29.8 |
| C-5 | ~27.8 |
| C-7 | ~25.9 |
| C-1 | ~23.6 |
| C-9 and C8-CH₃ | ~22.7 |
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch or bend). Different types of bonds absorb radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its hydroxyl and alkyl groups. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule. docbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | Alcohol (-OH) | ~3200-3600 | Strong, Broad |
| C-H Stretching | Alkyl (sp³ C-H) | ~2850-2960 | Strong, Sharp |
| C-H Bending | Alkyl (-CH₂, -CH₃) | ~1375 and ~1465 | Medium |
| C-O Stretching | Secondary Alcohol | ~1100-1125 | Strong |
Chiral Chromatography for Enantiomeric Purity Determination
The carbon atom at position 2 in this compound is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and a 7-methyl-octyl group). This chirality means the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-8-Methylnonan-2-ol and (S)-8-Methylnonan-2-ol.
While enantiomers have identical physical properties in a non-chiral environment, they can be separated using chiral chromatography. gcms.cznih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. gcms.cz
Chiral Gas Chromatography (GC): For volatile compounds like alcohols, GC with a CSP is a common method. Cyclodextrin-based columns (e.g., those with β-cyclodextrin derivatives) are often effective for separating chiral alcohols. gcms.czuctm.edu A flame ionization detector (FID) is typically used for detection.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for enantiomeric separation. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used. The separation is achieved by passing a solution of the compound through the column, and the enantiomers are detected as they elute, often by a UV or mass spectrometric detector.
In either technique, the result is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric purity, or enantiomeric excess (ee), is determined by calculating the relative area of the two peaks. researchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
While standard GC/MS provides the nominal mass of a molecule and its fragments, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or five decimal places. This precision is crucial for unambiguously determining a compound's elemental composition.
The molecular formula for this compound is C₁₀H₂₂O. By using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the precise monoisotopic mass can be calculated. An HRMS instrument can measure the mass of the molecular ion with sufficient accuracy (e.g., within 5 parts per million, ppm) to confirm that the measured mass corresponds to the formula C₁₀H₂₂O and not another formula with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂O |
| Nominal Mass | 158 Da |
| Calculated Monoisotopic Mass | 158.16655 Da |
| Typical HRMS Measurement Accuracy | < 5 ppm |
Environmental Fate and Transport Mechanisms
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily driven by physical and chemical reactions such as photolysis and hydrolysis.
Hydrolytic Stability and Reaction Mechanisms
Alcohols, including 8-Methylnonan-2-ol, are generally considered to be stable with respect to hydrolysis under typical environmental conditions (neutral pH, ambient temperatures). The carbon-oxygen bond in the hydroxyl group is strong and not readily cleaved by water molecules. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic or soil environments. No specific studies detailing hydrolytic reaction mechanisms or rates for this compound were found.
Biotic Degradation Processes
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi.
Aerobic Biodegradation in Soil and Aquatic Environments
Biodegradation is expected to be a significant environmental fate process for this compound, as is typical for many aliphatic alcohols. For isodecyl alcohol, aerobic biodegradation is judged to be "good" based on evaluations of similar substances env.go.jp. Theoretical Biochemical Oxygen Demand (BOD) values for isodecyl alcohol, ranging from 14-24% in 5 days in water and 6-40% in 5-20 days in seawater, indicate that biodegradation can be an important process in aquatic environments nih.gov. These findings suggest that microorganisms in soil and water can likely metabolize this compound, converting it into simpler compounds like carbon dioxide and water. However, specific rates and pathways for this compound under various aerobic conditions (e.g., soil types, microbial consortia) have not been detailed in the provided search results.
Anaerobic Biotransformation Pathways
Information regarding the specific anaerobic biotransformation pathways of this compound is not available in the reviewed literature. While some organic compounds can be degraded under anaerobic conditions, the efficiency and mechanisms vary greatly depending on the compound's structure and the specific microbial communities present. Without dedicated studies, the rate and extent of anaerobic biodegradation for this compound remain undetermined.
Volatilization and Atmospheric Distribution
Volatilization is the process by which a substance moves from a liquid or solid phase into the gaseous phase. The distribution of this compound in the atmosphere is influenced by its vapor pressure and Henry's Law constant.
Based on data for isodecyl alcohol, the estimated vapor pressure is around 0.02-0.021 mmHg at 25 °C nih.govthegoodscentscompany.com. This moderate vapor pressure indicates that if released into the environment, a portion of the compound can partition into the atmosphere. The Henry's Law constant for isodecyl alcohol is estimated to be 5.5 x 10⁻⁵ atm·m³/mol nih.govnih.gov, which suggests that volatilization from water surfaces may be an important fate process.
Once in the atmosphere, as noted in section 5.1.1, this compound is expected to undergo degradation by hydroxyl radicals with an estimated atmospheric half-life of approximately 25 hours nih.gov.
In soil, the mobility of isodecyl alcohol is predicted to be high, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 80 nih.gov. A low Koc value indicates that the compound is less likely to adsorb strongly to soil particles and is therefore more prone to leaching into groundwater or being transported through the soil matrix.
Data Table: Key Environmental Fate Properties
The following table summarizes key physical-chemical properties relevant to the environmental fate and transport of this compound, primarily drawing from data available for isodecyl alcohol and related branched C10 alcohols, due to a lack of specific data for the 2-ol isomer.
| Property | Value | Units | Source Reference | Notes |
| Vapor Pressure | 0.0207 - 0.021 | mmHg at 25 °C | nih.govthegoodscentscompany.com | Data for Isodecyl Alcohol |
| Henry's Law Constant | 5.5 x 10⁻⁵ | atm·m³/mol | nih.govnih.gov | Data for Isodecyl Alcohol |
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 - 3.94 | dimensionless | nih.govenv.go.jp | Data for Isodecyl Alcohol |
| Water Solubility | 96 - 151.8 (est.) | mg/L at 20-25 °C | env.go.jpthegoodscentscompany.com | Data for Isodecyl Alcohol; some sources indicate low solubility |
| Estimated Koc | 80 | L/mol | nih.gov | Data for Isodecyl Alcohol; suggests high mobility in soil |
| Atmospheric Half-life (OH radical) | ~25 | hours | nih.gov | Data for Isodecyl Alcohol; atmospheric degradation |
Compound List
this compound
Isodecyl alcohol
8-methylnonan-1-ol
Hydroxyl radicals (OH•)
Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil Organic Carbon Partitioning)
The interaction of a chemical with environmental matrices, such as soil and sediment, is largely governed by its sorption and desorption characteristics. These processes dictate a compound's mobility and availability in the environment. Soil organic carbon (SOC) content is a primary factor influencing the sorption of many organic chemicals, often quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value generally indicates stronger binding to organic matter, leading to reduced mobility in soil and less leaching into groundwater.
Table 5.4.1: Estimated Sorption Coefficient (Koc) for Isodecanol (B128192)
| Compound Name | Estimated Koc (L/kg) | Reference | Notes |
| 8-methylnonan-1-ol | 80-81 | nih.govguidechem.com | High mobility in soil expected. |
Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the process by which a chemical accumulates in living organisms over time, typically through uptake from the environment (water, soil, or food). The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms, primarily through direct uptake from water. A higher BCF value indicates a greater tendency for the substance to accumulate in an organism's tissues.
Specific data regarding the bioaccumulation potential of this compound, such as its bioconcentration factor (BCF), is not extensively documented. However, estimations for its isomer, 8-methylnonan-1-ol (isodecanol), suggest a notable potential for bioaccumulation. An estimated BCF of approximately 145 has been calculated for isodecanol guidechem.com. Based on common classification schemes, a BCF value of 145 indicates a high potential for bioconcentration in aquatic organisms, provided that the organism does not efficiently metabolize the compound guidechem.com. This suggests that if this compound were to enter aquatic ecosystems, it could potentially accumulate in organisms.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. The forces between atoms are described by a "force field," which is a set of parameters that approximate the potential energy of the system. Common force fields for organic molecules include OPLS-AA, AMBER, and CHARMM. nih.govrsc.org
For 8-methylnonan-2-ol, an MD simulation would typically place one or more molecules in a simulation box, often filled with a solvent like water or a nonpolar solvent like dodecane (B42187) to mimic different environments. acs.org The simulation would then track the positions and velocities of all atoms over a period of nanoseconds to microseconds.
Analysis of the resulting trajectory would reveal:
Conformational Landscape: The simulation explores the vast number of possible conformations, identifying the most frequently visited shapes and the transitions between them. This provides a more complete picture of the molecule's flexibility than static DFT calculations.
Intermolecular Interactions: In a solvent, MD simulations explicitly model the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. acs.org It can also detail the van der Waals interactions between the alkyl chain and surrounding molecules.
Self-Assembly: Simulations with multiple this compound molecules can show how they aggregate, for instance, forming micelle-like structures in aqueous solution, with the hydrophobic tails clustering together and the polar hydroxyl heads facing the water. rsc.org
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, a secondary alcohol, typical reactions include dehydration to form alkenes and oxidation to form a ketone. libretexts.orglibretexts.org DFT calculations can be used to map the entire reaction pathway for such transformations.
For example, in the acid-catalyzed dehydration of this compound, the mechanism can be computationally investigated. libretexts.org This involves:
Locating Reactants and Products: The geometries of the starting material (protonated this compound) and the potential alkene products (e.g., 8-methylnon-2-ene, 8-methylnon-1-ene) and water are optimized.
Identifying Transition States (TS): The highest-energy point along the reaction coordinate, the transition state, is located. This involves complex algorithms that search for a saddle point on the potential energy surface. For a secondary alcohol, the reaction could proceed through an E1 mechanism involving a carbocation intermediate or a concerted E2 mechanism. libretexts.orgcsueastbay.edu
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier. A lower barrier indicates a faster reaction. By comparing the barriers for different pathways (e.g., leading to different alkene isomers), the major product can be predicted.
These calculations provide a molecular-level picture of bond breaking and formation that is often inaccessible to direct experimental observation. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules.
Infrared (IR) Spectroscopy: DFT and ab initio methods can calculate the vibrational frequencies of a molecule. rsc.orgacs.org These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to experimental IR spectra. For this compound, the calculations would predict a characteristic O-H stretching frequency around 3300-3600 cm⁻¹ and various C-H stretching and bending modes. The calculated spectrum is typically a weighted average of the spectra of the most stable conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is a more complex task, but modern computational approaches have achieved high accuracy. github.iofrontiersin.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) using specialized DFT functionals (like WP04) and large basis sets. github.io The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for accurate predictions. github.io By calculating the chemical shifts for each stable conformer and performing a Boltzmann average, a final predicted spectrum can be generated that aids in the assignment of experimental peaks. researchgate.net
Table 2: Computationally Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Parameter | Predicted Value Range | Key Structural Feature |
|---|---|---|---|
| IR | O-H Stretch | 3300 - 3600 cm⁻¹ | Hydroxyl group |
| IR | C-H Stretch | 2850 - 3000 cm⁻¹ | Alkyl chain |
| ¹³C NMR | C-OH Carbon | 60 - 75 ppm | Carbon bonded to hydroxyl |
Note: These are typical ranges for secondary alcohols and would be specifically calculated for this compound in a computational study.
Computational Exploration of Chirality and Stereochemical Effects
This compound possesses two chiral centers (at the C2 and C8 positions, assuming the methyl group at C8 is not part of an isopropyl group, which would make C8 non-chiral), leading to four possible stereoisomers: (2R, 8R), (2S, 8S), (2R, 8S), and (2S, 8R). Computational chemistry provides essential tools to explore the effects of this chirality. aip.org
Energetics of Diastereomers: DFT calculations can determine the relative energies of the diastereomers ((2R, 8R) vs. (2R, 8S), etc.). Diastereomers have different physical properties, and these calculations can quantify the subtle energy differences arising from their different 3D structures. nih.gov
Chiroptical Spectroscopy: The most powerful technique for studying chirality is the prediction of chiroptical spectra, which are sensitive to the absolute configuration of a molecule. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. researchgate.net By calculating the VCD spectrum for a specific enantiomer (e.g., (2R, 8R)-8-methylnonan-2-ol) using DFT and comparing it to the experimental spectrum, the absolute configuration can be unambiguously determined. researchgate.netmdpi.com
Chiral Recognition: Molecular dynamics simulations can be used to study how the different stereoisomers of this compound interact with other chiral molecules, such as enzymes or chiral stationary phases in chromatography. nsf.gov By calculating the binding free energies of the different isomers to a chiral pocket, one can computationally model and explain the basis of chiral recognition and stereoselectivity observed in biological systems and separation techniques. nih.govnih.gov
Industrial and Biotechnological Applications
Role as an Intermediate in Specialty Chemical Manufacturing
8-Methylnonan-2-ol serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. vijaychemical.com Its chemical structure, featuring a hydroxyl group and a methyl branch, allows for its conversion into other valuable molecules. For instance, it can undergo oxidation to produce the corresponding ketone, 8-methylnonan-2-one (B14484767). nih.gov
The European Chemicals Agency (ECHA) notes that this substance is used in the manufacturing of other chemicals. europa.eu Its role as an intermediate is significant in processes where specific branched-chain structures are required to impart desired properties in the final product. europa.eu The production of these specialty chemicals often involves multi-step syntheses where this compound is a key building block.
Inclusion in Industrial Formulations (e.g., Coating Products, Processing Aids)
According to data from the European Chemicals Agency (ECHA), this compound is utilized in the formulation of coating products. europa.eu Its properties likely contribute to the performance and characteristics of these coatings. Furthermore, it is employed as a processing aid in industrial settings. europa.eubosch.com In this capacity, it can facilitate manufacturing processes, although specific details of its function are often proprietary. The release of this substance into the environment can occur from its industrial use in these applications. europa.eu
Application in Flavor and Fragrance Compositions
Biotechnological Production through Microbial Fermentation and Biotransformation
The production of branched-chain fatty alcohols, including this compound, through biotechnological methods is an area of active research and development. frontiersin.org These methods offer a more sustainable alternative to traditional chemical synthesis. frontiersin.org
Microbial Fermentation:
Microbial fermentation can be engineered to produce specific branched-chain fatty acids, which are precursors to fatty alcohols. google.com For example, engineered microbes can be fed natural precursors like glucose to synthesize these compounds. google.com The production of branched-chain fatty alcohols has been achieved by expressing specific genes from organisms like Bacillus subtilis and Escherichia coli to create branched-chain α-keto acyl-CoA, which then enters the fatty acid biosynthesis pathway. frontiersin.org
Biotransformation:
Biotransformation involves the use of whole microbial cells or isolated enzymes to carry out specific chemical reactions. bioline.org.br This approach is particularly valuable for producing chiral compounds with high stereoselectivity. bioline.org.br For instance, the chemoenzymatic synthesis of pheromones, which are structurally related to this compound, often employs biocatalytic steps. researchgate.net Enzymes like lipases can be used for the kinetic resolution of racemic mixtures to obtain specific enantiomers of chiral alcohols. researchgate.net The use of biocatalysts is considered a greener alternative to classical organic synthesis. researchgate.net
Research has demonstrated the potential of various microorganisms and their enzymes in producing a range of alcohols. nih.govresearchgate.net The development of efficient microbial cell factories is a key focus for the sustainable production of these valuable chemicals. frontiersin.org
Conclusion and Future Research Perspectives
Synthesized Knowledge on 8-Methylnonan-2-ol
This compound, identified by CAS number 20592-10-3, is a ten-carbon alcohol characterized by a methyl group at the eighth position and a hydroxyl group at the second position of a nonane (B91170) chain parchem.comcharite.denih.gov. Its structure can be represented as CH₃-CH(OH)-CH₂-CH₂-CH₂-CH₂-CH₂-CH(CH₃)-CH₃. This branching and the presence of a secondary alcohol functional group contribute to its specific physical and chemical properties, including its boiling point and solubility characteristics. While general physical properties are cataloged, detailed, widely published research on its extensive applications or complex biological roles remains an area for further exploration. Its potential presence in natural volatile organic compound (VOC) profiles suggests a role in biological systems, though specific functions are still being elucidated charite.de.
Emerging Challenges in Stereocontrol and Sustainable Synthesis
The presence of two stereocenters at C-2 and C-8 in this compound means it can exist as four stereoisomers: (2R,8R), (2S,8S), (2R,8S), and (2S,8R). The precise control over the stereochemistry during synthesis is a significant challenge, particularly if specific biological activities are associated with particular enantiomers or diastereomers. Current synthetic methodologies may yield racemic mixtures or specific diastereomers, but achieving high enantiomeric purity for all stereoisomers often requires sophisticated asymmetric synthesis techniques.
Emerging research is focusing on developing more sustainable and efficient synthetic routes. This includes exploring biocatalytic approaches, such as enzymatic reductions or oxidations, which can offer high stereoselectivity under mild reaction conditions, aligning with green chemistry principles. Challenges include identifying suitable enzymes, optimizing reaction parameters, and scaling up these biocatalytic processes. Furthermore, traditional chemical synthesis methods may involve the use of hazardous reagents or generate significant waste, necessitating the development of greener alternatives that minimize environmental impact while maintaining or improving yield and stereochemical control.
Advanced Research on Biological Functionality and Inter-species Communication
The structure of this compound, particularly its branched aliphatic nature and potential for stereoisomerism, suggests a role in biological signaling. Branched alcohols are often found as components of insect pheromones, kairomones, or other semiochemicals involved in inter-species communication, such as aggregation, alarm, or mating signals charite.de. Advanced research aims to identify which specific stereoisomers, if any, are biologically active and how they mediate these communication pathways.
Studies investigating its role in olfactory perception and behavioral responses in insects or other organisms are crucial. Understanding the structure-activity relationship, where specific stereoisomers elicit distinct biological responses, is key. This involves detailed olfactometry studies, behavioral assays, and electrophysiological recordings from olfactory receptors. Identifying this compound as a component of natural volatile profiles in specific ecological contexts would further support its role in biological communication.
Elucidating Complex Environmental Transformations and Pathways
The environmental fate and transformation pathways of this compound are subjects requiring further elucidation. As a volatile organic compound, it can be released into the atmosphere, soil, or water bodies. Its persistence, degradation mechanisms, and potential transformation products in different environmental compartments are important considerations.
Research into its biodegradation by microorganisms in soil and aquatic environments is needed. This could involve identifying specific microbial consortia or enzymes capable of metabolizing this compound and characterizing the metabolic pathways involved. Photochemical degradation in the atmosphere, hydrolysis, and sorption to soil particles are other potential transformation processes that warrant investigation. Understanding these pathways is essential for assessing its environmental impact and ecological risk.
Opportunities for Integrated Experimental and Computational Methodologies
The complexity of this compound's stereochemistry, biological interactions, and environmental behavior presents significant opportunities for integrated experimental and computational methodologies. Computational chemistry can play a vital role in predicting the properties of different stereoisomers, their reactivity, and their potential interactions with biological targets (e.g., olfactory receptors or enzymes). Techniques such as Density Functional Theory (DFT) can be employed to calculate conformational energies, vibrational frequencies, and spectroscopic properties, aiding in the identification and characterization of synthesized isomers.
Furthermore, molecular modeling and docking studies can predict how different stereoisomers might bind to biological receptors or enzymes, providing insights into their potential biological activity and inter-species communication roles. In environmental studies, computational fluid dynamics (CFD) and quantitative structure-activity relationship (QSAR) models can help predict its distribution and transformation in various environmental scenarios. Integrating these computational predictions with experimental data from synthesis, chromatography (e.g., chiral HPLC or GC), mass spectrometry, and biological assays will provide a more comprehensive understanding of this compound and accelerate the discovery of its multifaceted roles.
Q & A
Basic Research Questions
Q. How is 8-Methylnonan-2-ol structurally characterized in natural extracts?
- Methodological Answer : Structural elucidation involves gas chromatography-mass spectrometry (GC-MS) for molecular weight determination and fragmentation patterns. Retention indices (RI) are calculated using alkane standards to account for chromatographic variability. For example, the RI of this compound (1168) was compared to synthetic 2-decanol (RI 1210), resolving initial misidentification. Schulz's incremental system (RIcalc = FG + n·100 + ME) was applied to predict branching positions, confirming the structure through co-injection experiments with synthetic material .
Q. What are the natural sources and biological significance of this compound?
- Methodological Answer : Identified in Mantidactylus multiplicatus frogs, this compound acts as a pheromone in femoral gland secretions. Its enantiomeric purity (≥99% R-enantiomer) suggests a role in species-specific chemical signaling. Biological activity is validated via chiral GC comparisons with synthetic enantiomers and field studies on amphibian behavior .
Q. What synthetic routes are used to produce racemic this compound?
- Methodological Answer : A three-step synthesis is employed:
Tosylation : 5-Hexen-1-ol is converted to its tosylate (11).
Coupling : Reaction with isobutylmagnesium bromide under lithium chlorocuprate catalysis yields olefin (12).
Oxidation/Reduction : Wacker oxidation forms ketone (13), followed by reduction (e.g., LAH) to racemic alcohol. This route is validated by GC and mass spectral matching with natural samples .
Advanced Research Questions
Q. How are enantiomers of this compound resolved, and what enantiomeric excess (ee) is achievable?
- Methodological Answer : Enzymatic resolution using Amano Lipase PS selectively acetylates the R-enantiomer, leaving the S-enantiomer unreacted. Hydrolysis of the acetate (15) yields (R)-8-Methylnonan-2-ol with 90% ee, while the residual (S)-enantiomer achieves 62% ee. Kinetic resolution parameters (e.g., substrate loading, reaction time) must be optimized to minimize cross-reactivity .
Q. What analytical techniques determine the absolute configuration of this compound enantiomers?
- Methodological Answer : Chiral GC on a Hydrodex-6-TBDMS column separates enantiomers, with elution order established via co-injection of racemic mixtures and pure synthetic standards. For example, the S-enantiomer elutes before the R-enantiomer. Enantiomeric excess is quantified using peak area ratios, validated by synthetic controls .
Q. How can researchers address contradictions in initial structural assignments of this compound?
- Methodological Answer : Initial misidentification (e.g., as 2-decanol) is resolved by:
- Retention Index Analysis : Discrepancies between experimental and predicted RI values trigger re-evaluation.
- Synthetic Validation : Total synthesis of proposed structures and direct comparison (GC-MS, RI) confirm the correct branched alcohol.
- Incremental Systems : Schulz's RI increments for methyl branching positions refine structural predictions .
Q. What challenges arise in quantifying this compound enantiomers in complex biological matrices?
- Methodological Answer :
- Column Selection : Hydrodex-6-TBDMS columns provide baseline separation but require temperature optimization to avoid co-elution with matrix interferents.
- Sensitivity : Low-abundance enantiomers may necessitate preconcentration (e.g., solid-phase microextraction).
- Validation : Synthetic enantiomers spiked into control matrices validate recovery rates and detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
